molecular formula C21H28F2O4 B13420473 (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 472-24-2

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13420473
CAS No.: 472-24-2
M. Wt: 382.4 g/mol
InChI Key: HMQHDCRSYKWXAA-BULBTXNYSA-N
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Description

The compound (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple chiral centers and fluorine atoms, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves several steps, starting from readily available precursors. The key steps include the introduction of fluorine atoms and the formation of the cyclopenta[a]phenanthrene core. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods, including chromatography and crystallization, are employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance its interaction with biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties can be exploited to create new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, affecting their function and activity. The compound can also modulate various signaling pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated steroids and phenanthrene derivatives. These compounds share structural similarities but differ in the number and position of fluorine atoms and other functional groups.

Uniqueness

The uniqueness of (8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one lies in its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

472-24-2

Molecular Formula

C21H28F2O4

Molecular Weight

382.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28F2O4/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-22)19(14,2)10-16(25)21(15,18)23/h9,14-16,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

HMQHDCRSYKWXAA-BULBTXNYSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CF)O)C)O)F

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CF)O)C)O)F

Origin of Product

United States

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